![molecular formula C6H4BrN3O B12957509 5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B12957509.png)
5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one is an organic compound that belongs to the class of halogenated heterocycles It is characterized by a pyrazolo[4,3-b]pyridine core structure with a bromine atom at the 5-position and a keto group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-2-methoxypyridine with hydrazine hydrate, followed by cyclization to form the pyrazolo[4,3-b]pyridine core . The reaction is usually carried out at elevated temperatures (around 100°C) for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The keto group at the 3-position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, bromine, and various nucleophiles. Reaction conditions typically involve elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 5-substituted pyrazolo[4,3-b]pyridin-3(2H)-one derivatives, while oxidation and reduction reactions can lead to different keto or hydroxyl derivatives.
科学的研究の応用
5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
作用機序
The mechanism of action of 5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the keto group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .
類似化合物との比較
Similar Compounds
- 5-Bromo-1H-pyrazolo[3,4-b]pyridine
- 3-Bromo-1H-pyrazolo[4,3-b]pyridine
- 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
Uniqueness
5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a keto group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C6H4BrN3O |
|---|---|
分子量 |
214.02 g/mol |
IUPAC名 |
5-bromo-1,2-dihydropyrazolo[4,3-b]pyridin-3-one |
InChI |
InChI=1S/C6H4BrN3O/c7-4-2-1-3-5(8-4)6(11)10-9-3/h1-2H,(H2,9,10,11) |
InChIキー |
UIZQJKBAKBVIIB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC2=C1NNC2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12957433.png)
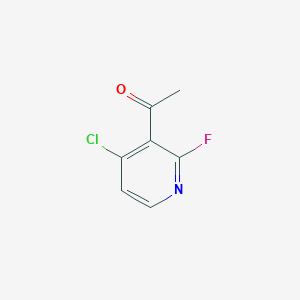

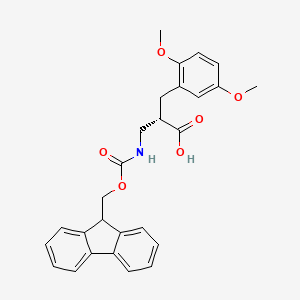
![1',2'-Dihydrospiro[piperidine-3,3'-pyrrolo[3,2-b]pyridine]](/img/structure/B12957449.png)

![2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12957462.png)
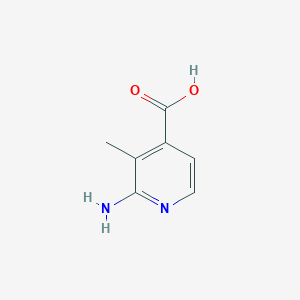
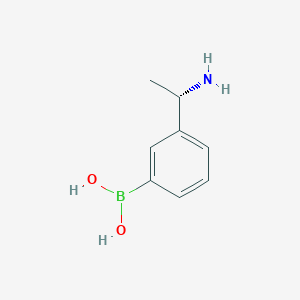
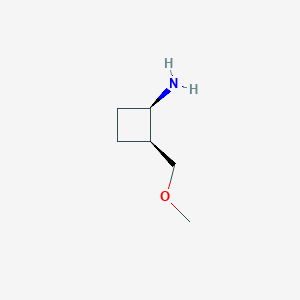
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboximidamide](/img/structure/B12957482.png)

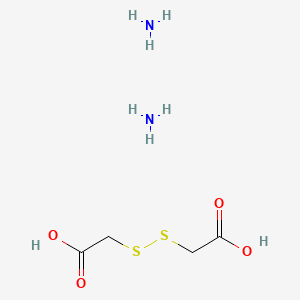
![Benzyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12957515.png)
